molecular formula C14H22N2O B5285087 1-(3,4-Dimethylphenyl)-3-(2-methylbutan-2-yl)urea

1-(3,4-Dimethylphenyl)-3-(2-methylbutan-2-yl)urea

Cat. No.: B5285087
M. Wt: 234.34 g/mol
InChI Key: RYJCSLYCGBZQDZ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(2-methylbutan-2-yl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups This particular compound features a 3,4-dimethylphenyl group and a 2-methylbutan-2-yl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-methylbutan-2-yl)urea typically involves the reaction of 3,4-dimethylaniline with 2-methylbutan-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea compound. The general reaction scheme is as follows:

3,4-Dimethylaniline+2-Methylbutan-2-yl isocyanateThis compound\text{3,4-Dimethylaniline} + \text{2-Methylbutan-2-yl isocyanate} \rightarrow \text{this compound} 3,4-Dimethylaniline+2-Methylbutan-2-yl isocyanate→this compound

The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize the efficiency of the process. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-(2-methylbutan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(2-methylbutan-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2-methylbutan-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(2-methylbutan-2-yl)urea
  • 1-(3,4-Dimethylphenyl)-3-ethylurea
  • 1-(3,4-Dimethylphenyl)-3-(2-methylpropyl)urea

Uniqueness

1-(3,4-Dimethylphenyl)-3-(2-methylbutan-2-yl)urea is unique due to the presence of both the 3,4-dimethylphenyl and 2-methylbutan-2-yl groups. These structural features confer specific chemical and physical properties, making it distinct from other urea derivatives. Its unique structure may result in different reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(2-methylbutan-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-6-14(4,5)16-13(17)15-12-8-7-10(2)11(3)9-12/h7-9H,6H2,1-5H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJCSLYCGBZQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)NC1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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